Resveratrol

描述

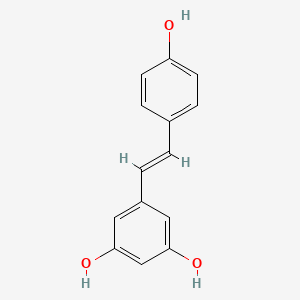

Resveratrol is a naturally occurring polyphenolic compound found in various plant species, including grapes, berries, and peanuts. It is a stilbenoid, a type of natural phenol, and is produced by plants in response to stress, injury, or pathogen attack. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties .

作用机制

Target of Action

Resveratrol, a natural polyphenol, has been shown to interact with several targets within the body. The primary interactions between this compound and its intended targets include hydrophobic and hydrogen bonding . It is known to activate a family of proteins called sirtuins, particularly SIRT1 . Sirtuins play a crucial role in regulating cellular metabolism and have been implicated in the aging process . Other key target genes identified for this compound include AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB .

Mode of Action

This compound exerts its effects through various mechanisms within the body. One of the most well-known mechanisms is its ability to activate sirtuins . This activation regulates behavior and function of the human body, playing a crucial role in health maintenance . It also suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells . Moreover, this compound inhibits PDE4, which raises levels of an important cell signaling molecule called cAMP .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the circadian rhythm at the cellular and organismal levels . The circadian clock, a system regulating behavior and function of the human body, is primarily entrained by light-dark cycles; however, other factors such as feeding-fasting, oxygen, and temperature cycles play a significant role in its regulation . This compound also activates one of the same biochemical pathways as a low-calorie diet. This pathway ultimately activates AMPK and sirtuins .

Pharmacokinetics

This compound exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . A first in human study evaluated the bioavailability of this compound after ascending, single oral doses up to 700 mg this compound as jotroltm . After a single 500 mg dose of JOTROLTM, a Cmax of 455 ng/mL was observed . In this study, this compound exposures (AUCs and Cmax) increased with increasing doses .

Result of Action

This compound has antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . Therefore, it can protect against diverse chronic diseases, such as cardiovascular diseases (CVDs), cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease . It also exerts effect on intracellular calcium by modulating sequestration and release of intracellular stores .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The circadian clock, which this compound modulates, is primarily entrained by light-dark cycles . Other factors such as feeding-fasting, oxygen, and temperature cycles also play a significant role in its regulation . Therefore, the timing of this compound intake relative to these cycles may influence its efficacy.

生化分析

Biochemical Properties

Resveratrol is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown that SULT1A1 is the main SULT responsible for the sulfation of this compound into this compound-3-O-sulfate .

Cellular Effects

This compound exhibits neuroprotective effects in many neurological disorders via autophagy modulation . It has been reported to promote motor coordination and improve remyelination with regular compacted myelin in most axons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These effects are mediated, at least in part, via activating autophagic pathways that may involve SIRT1/FoxO1 activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to dampen cuprizone-induced demyelination and partially enhance myelin repair through modulation of the autophagic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound at a dosage of 250 mg/kg/day has been reported to promote motor coordination and improve remyelination .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown that SULT1A1 is the main enzyme responsible for the sulfation of this compound .

准备方法

Synthetic Routes and Reaction Conditions

Resveratrol can be synthesized through several chemical routes. One common method involves the Wittig reaction, where triphenylphosphine and a base are used to convert primary alkyl halides and aldehydes/ketones into olefins . Another method is the Perkin reaction, which involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base .

Industrial Production Methods

Commercially, this compound is primarily extracted from the roots of Japanese knotweed (Polygonum cuspidatum), grape skins, and seeds. The extraction process involves solvent extraction followed by purification steps such as crystallization or chromatography . Biotechnological methods using microbial hosts like Escherichia coli and Saccharomyces cerevisiae have also been developed to produce this compound through metabolic engineering .

化学反应分析

Types of Reactions

Resveratrol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to dihydrothis compound under specific conditions.

Substitution: This compound can undergo substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration involves nitric acid.

Major Products

Oxidation: Quinones and other oxidation products.

Reduction: Dihydrothis compound.

Substitution: Halogenated and nitrated derivatives of this compound.

科学研究应用

Resveratrol has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a model compound for studying polyphenolic antioxidants.

Biology: Investigated for its role in cellular signaling pathways and gene expression.

Medicine: Explored for its potential in treating cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders

Industry: Utilized in the formulation of dietary supplements, cosmetics, and pharmaceuticals.

相似化合物的比较

Resveratrol is often compared with other stilbenoids and polyphenolic compounds:

This compound stands out due to its wide range of biological activities and potential health benefits, making it a unique and valuable compound in scientific research and industry.

生物活性

Resveratrol, a polyphenolic compound found in various plants, particularly in grapes and red wine, has garnered significant attention for its diverse biological activities. This article delves into the mechanisms through which this compound exerts its effects, its therapeutic potential in various diseases, and highlights relevant studies and clinical trials.

This compound's biological activity is attributed to several mechanisms:

- Antioxidant Properties : this compound effectively scavenges free radicals and enhances the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, thereby mitigating oxidative stress .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as TNF-α and IL-1β through pathways including NF-κB and MAPK .

- Sirtuin Activation : this compound activates SIRT1, a member of the sirtuin family that regulates cellular processes like metabolism, inflammation, and aging .

- Cell Signaling Modulation : It influences various signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt pathway and p53 activation .

Therapeutic Applications

This compound has been studied for its potential benefits in several health conditions:

1. Cardiovascular Health

This compound exhibits cardioprotective effects by improving endothelial function, reducing LDL oxidation, and inhibiting platelet aggregation. Clinical trials have shown its ability to lower blood pressure and improve lipid profiles .

2. Cancer Prevention and Treatment

This compound's anti-cancer properties are attributed to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It has been shown to enhance the efficacy of chemotherapy agents like cisplatin . However, results are mixed; some studies indicate potential detrimental effects in specific cancer types .

3. Neurological Disorders

Clinical trials have explored this compound's effects on neurodegenerative diseases such as Alzheimer's. A study indicated that this compound treatment led to lower levels of amyloid-beta (Aβ) in cerebrospinal fluid (CSF), suggesting a protective role against cognitive decline . However, concerns were raised about increased brain volume loss with treatment.

4. Metabolic Disorders

This compound has shown promise in managing diabetes and obesity by improving insulin sensitivity and promoting weight loss through mechanisms involving glucose metabolism regulation .

Clinical Trials Summary

属性

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | resveratrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Resveratrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031980 | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder from methanol | |

CAS No. |

501-36-0 | |

| Record name | Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resveratrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-255 °C, MP: 261 °C (decomposes), 254 °C | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。